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Compound of Interest

Compound Name: (Phe2,0rn8)-oxytocin

cat. No.: B12403282

An In-Depth Technical Guide to (Phe2,0rn8)-oxytocin (CAS Number: 2480-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,0rn8)-oxytocin, also known as [Phe2,0rng]Vasotocin, is a synthetic cyclic nonapeptide
analogue of the neurohypophyseal hormone oxytocin. It is primarily recognized and utilized in
research as a selective agonist for the vasopressin V1a receptor. This technical guide provides
a comprehensive overview of its chemical properties, pharmacological actions, and the
experimental methodologies used for its characterization.

Physicochemical Properties

The fundamental physicochemical characteristics of (Phe2,0rn8)-oxytocin are summarized in
the table below. These properties are essential for its handling, formulation, and experimental
application.
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Property Value

CAS Number 2480-41-3[1]
Molecular Formula C42H65N13011S2[1]
Molecular Weight 992.18 g/mol [1]

H-Cys-Phe-lle-GIn-Asn-Cys-Pro-Orn-Gly-NH2

Amino Acid Sequence o _
(Disulfide bridge: Cys1-Cys6)[1]

[Phe2,0Orn&]Vasotocin,
Synonyms ) o )
[Phenylalanine?,Ornithine®Oxytocin

Appearance Solid[2]

Synthesis and Purification

While a specific, detailed synthesis protocol for (Phe2,0rn8)-oxytocin is not extensively
published, its production follows the well-established principles of solid-phase peptide
synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)

e Resin Preparation: A Rink Amide resin is typically used as the solid support to yield a C-
terminal amide upon cleavage. The resin is swelled in a suitable solvent such as
dimethylformamide (DMF).

e Fmoc-Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin.
For each cycle, the Fmoc protecting group on the N-terminus of the growing peptide chain is
removed using a piperidine solution in DMF. The next Fmoc-protected amino acid is then
activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine.

o Cleavage and Deprotection: Once the linear nonapeptide sequence is assembled, the
peptide is cleaved from the resin, and the side-chain protecting groups are removed
simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with
scavengers like water and triisopropylsilane (TIS) to prevent side reactions.
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e Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous
solution and oxidized to form the intramolecular disulfide bond between the two cysteine
residues. This can be achieved by air oxidation or by using an oxidizing agent like potassium
ferricyanide.

« Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: The final product is characterized by analytical HPLC to confirm purity and
by mass spectrometry to verify the correct molecular weight.
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Caption: Workflow for the synthesis of (Phe2,0rn8)-oxytocin.

Pharmacological Profile

(Phe2,0rn8)-oxytocin is characterized as a selective agonist of the vasopressin V1a receptor.
Its biological activity has been primarily demonstrated through functional assays that measure
smooth muscle contraction.
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Biological Activity Data

Target Vasopressin V1a Receptor[1][2][3]
Activity Agonist[1][2][3]
ECEO 280 nM (induces sustained contractility of rabbit
epididymis)[2][3]
o o ) Data not readily available in the searched
Binding Affinity (Ki/Kd) ]
literature.
While described as a "selective" V1 agonist,
quantitative binding data for V1a, V1b, V2, and
Selectivity Profile oxytocin receptors are not available in the

reviewed literature to fully quantify this

selectivity.

Mechanism of Action and Signaling Pathways

As a Vla receptor agonist, (Phe2,0rn8)-oxytocin mimics the action of endogenous arginine
vasopressin (AVP) at this receptor subtype. The V1a receptor is a G-protein coupled receptor
(GPCR) that primarily signals through the Gg/11 protein family.

Vl1a Vasopressin Receptor Signaling Pathway

Activation of the V1a receptor by an agonist like (Phe2,0rn8)-oxytocin initiates a well-
characterized signaling cascade:

» G-Protein Activation: Ligand binding induces a conformational change in the V1a receptor,
leading to the activation of the associated Gg/11 protein.

» Phospholipase C (PLC) Activation: The activated a-subunit of Gg/11 stimulates
phospholipase C (PLC).

e Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol
(DAG).
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o Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the
endoplasmic reticulum, triggering the release of stored calcium (Ca?*) into the cytoplasm.

e Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2*,
activates protein kinase C (PKC).

o Cellular Response: The rise in intracellular Ca?* and the activation of PKC lead to various
cellular responses, most notably the contraction of smooth muscle cells through the
phosphorylation of myosin light chains.
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Caption: V1a Vasopressin Receptor Signaling Pathway.

Oxytocin Receptor Signaling Pathway (for comparison)

The oxytocin receptor (OTR) also belongs to the GPCR superfamily and, similar to the Vl1a
receptor, primarily couples to Gg/11 proteins, initiating a very similar signaling cascade
involving PLC, IP3, DAG, and intracellular calcium mobilization to induce myometrial
contractions. The selectivity of (Phe2,0rn8)-oxytocin for the VV1a receptor over the OTR is a
key aspect of its pharmacological profile, although quantitative data is lacking.
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Caption: Oxytocin Receptor Signaling Pathway.

Key Experimental Protocols

The characterization of (Phe2,0rn8)-oxytocin relies on standardized in vitro assays. Below
are representative protocols for determining receptor binding affinity and functional activity.

Protocol: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of (Phe2,0rn8)-oxytocin for
vasopressin and oxytocin receptors.

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing
the human V1a, V1b, V2, or oxytocin receptor.

o Assay Buffer: Use a suitable buffer, such as Tris-HCI with MgCI2 and bovine serum albumin
(BSA).

o Competition Binding: In a multi-well plate, incubate the prepared membranes with a constant
concentration of a selective radioligand (e.g., [3H]-Arginine Vasopressin for V1a receptors)
and varying concentrations of the unlabeled competitor ligand ((Phe2,0rn8)-oxytocin).

¢ Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60
minutes) to reach equilibrium.

e Separation: Separate the bound from free radioligand by rapid filtration through glass fiber
filters.
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» Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

» Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor
concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand
binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-
Prusoff equation: Ki = IC50 / (1 + [L]J/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant.
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Caption: Workflow for a Radioligand Receptor Binding Assay.

Protocol: In Vitro Myometrial Contractility Assay

This functional assay measures the ability of (Phe2,0rn8)-oxytocin to induce smooth muscle
contraction, in this case, in uterine tissue.[4]
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Tissue Preparation: Obtain myometrial biopsies from a suitable animal model (e.g., rat,
rabbit) or human tissue with appropriate ethical approval. Dissect small strips of myometrium
and mount them in an organ bath.[4]

Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-
Henseleit solution) maintained at 37°C and aerated with 95% 02 / 5% CO2. The tissue strip
is connected to an isometric force transducer.

Equilibration: Allow the tissue to equilibrate under a set tension until spontaneous
contractions stabilize.

Agonist Addition: Add cumulative concentrations of (Phe2,0rn8)-oxytocin to the organ bath.
Data Recording: Record the contractile force, frequency, and duration of contractions.

Data Analysis: Quantify the contractile response (e.g., area under the curve) and plot a
concentration-response curve to determine the EC50 and maximum effect (Emax).
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Caption: Workflow for an In Vitro Myometrial Contractility Assay.

Conclusion

(Phe2,0rn8)-oxytocin is a valuable research tool, serving as a selective agonist for the V1a
vasopressin receptor. Its well-defined chemical structure and primary biological activity make it
suitable for studies investigating the physiological roles of the V1a receptor in various systems.
However, a comprehensive understanding of its pharmacology is limited by the lack of publicly
available quantitative binding affinity data across the full panel of vasopressin and oxytocin
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receptors. Future research should focus on generating this data to fully elucidate its selectivity
profile and further solidify its utility as a specific pharmacological probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12403282?utm_src=pdf-custom-synthesis
https://www.gencefebio.com/products/info-3-143-17990-CP2395005.html
https://cymitquimica.com/products/TM-T76629/phe2orn8-oxytocin/
https://www.medchemexpress.com/phe2-orn8-oxytocin.html
https://pubmed.ncbi.nlm.nih.gov/9781925/
https://pubmed.ncbi.nlm.nih.gov/9781925/
https://pubmed.ncbi.nlm.nih.gov/9781925/
https://www.benchchem.com/product/b12403282#phe2-orn8-oxytocin-cas-number-2480-41-3
https://www.benchchem.com/product/b12403282#phe2-orn8-oxytocin-cas-number-2480-41-3
https://www.benchchem.com/product/b12403282#phe2-orn8-oxytocin-cas-number-2480-41-3
https://www.benchchem.com/product/b12403282#phe2-orn8-oxytocin-cas-number-2480-41-3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12403282?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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